Cas no 135564-61-3 (2-FLUORO-5-METHYLBENZOYL CHLORIDE)

2-Fluoro-5-methylbenzoyl chloride is a fluorinated aromatic acyl chloride commonly employed as a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the electron-withdrawing fluorine substituent, which enhances its utility in acylation reactions. The methyl group at the 5-position offers additional steric and electronic modulation, making it valuable for constructing complex molecules in pharmaceuticals and agrochemicals. The compound’s stability under controlled conditions ensures reliable handling and storage. Its precise functional group arrangement allows for selective derivatization, enabling the synthesis of tailored intermediates for advanced research and industrial applications.
2-FLUORO-5-METHYLBENZOYL CHLORIDE structure
135564-61-3 structure
Product Name:2-FLUORO-5-METHYLBENZOYL CHLORIDE
CAS No:135564-61-3
MF:C8H6ClFO
MW:172.584044933319
MDL:MFCD04973776
CID:91738
PubChem ID:7018048
Update Time:2025-06-08

2-FLUORO-5-METHYLBENZOYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-5-METHYLBENZOYL CHLORIDE
    • Benzoyl chloride, 2-fluoro-5-methyl- (9CI)
    • MFCD04973776
    • A806952
    • FS-4873
    • AKOS011804905
    • WVRZOPWHCFDYSQ-UHFFFAOYSA-N
    • 2-Fluoro-5-methylbenzoylchloride
    • 135564-61-3
    • 2-fluoro-5-methyl-benzoyl chloride
    • SCHEMBL283993
    • DTXSID40426947
    • FT-0643237
    • DB-042300
    • MDL: MFCD04973776
    • Inchi: 1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3
    • InChI Key: WVRZOPWHCFDYSQ-UHFFFAOYSA-N
    • SMILES: ClC(C1=C(C=CC(C)=C1)F)=O

Computed Properties

  • Exact Mass: 172.00900
  • Monoisotopic Mass: 172.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Yellow or colorless liquid
  • Density: 1.265
  • Boiling Point: 215.1°C at 760 mmHg
  • Flash Point: 83.9°C
  • Refractive Index: 1.5335
  • PSA: 17.07000
  • LogP: 2.51310
  • Solubility: Not determined
  • Sensitiveness: Moisture Sensitive

2-FLUORO-5-METHYLBENZOYL CHLORIDE Security Information

  • Hazardous Material transportation number:UN3265
  • HazardClass:8
  • PackingGroup:II
  • Packing Group:II
  • Safety Term:8

2-FLUORO-5-METHYLBENZOYL CHLORIDE Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-FLUORO-5-METHYLBENZOYL CHLORIDE Pricemore >>

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2-FLUORO-5-METHYLBENZOYL CHLORIDE Production Method

2-FLUORO-5-METHYLBENZOYL CHLORIDE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:135564-61-3)2-FLUORO-5-METHYLBENZOYL CHLORIDE
Order Number:A806952
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):272.0
Email:sales@amadischem.com

Additional information on 2-FLUORO-5-METHYLBENZOYL CHLORIDE

Professional Introduction to 2-FLUORO-5-METHYLBENZOYL CHLORIDE (CAS No. 135564-61-3)

2-FLUORO-5-METHYLBENZOYL CHLORIDE, identified by the Chemical Abstracts Service Number (CAS No.) 135564-61-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoyl chloride derivative features a fluorine substituent at the 2-position and a methyl group at the 5-position of the benzene ring, which endows it with unique electronic and steric properties. These structural characteristics make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The compound’s molecular formula, C₈H₅ClFO, reflects its composition and suggests its potential reactivity. The presence of the chloro group (–Cl) enhances its utility as a building block in organic synthesis, enabling nucleophilic substitution reactions that are pivotal in constructing more complex structures. The fluorine atom, on the other hand, is known to influence metabolic stability, binding affinity, and overall pharmacokinetic profiles of pharmaceutical compounds. This dual functionality makes 2-FLUORO-5-METHYLBENZOYL CHLORIDE a versatile tool for medicinal chemists seeking to optimize drug candidates.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. Studies have demonstrated that incorporating fluorine atoms into drug molecules can lead to improved pharmacological properties, including increased potency and reduced toxicity. The specific arrangement of substituents in 2-FLUORO-5-METHYLBENZOYL CHLORIDE positions it as a promising precursor for designing molecules targeting various diseases. For instance, its structural motif is reminiscent of several known pharmacophores that interact with biological receptors, making it a candidate for further exploration in drug discovery.

One of the most compelling applications of 2-FLUORO-5-METHYLBENZOYL CHLORIDE lies in its role as an intermediate in the synthesis of heterocyclic compounds. Heterocycles are integral to many modern medicines, often serving as the core structure for their biological activity. By reacting this compound with suitable nucleophiles, researchers can construct fused rings or other complex cyclic systems that mimic natural products or designed scaffolds. Such strategies are particularly relevant in the quest for novel antibiotics, antivirals, and anticancer agents.

Moreover, the reactivity of the chloro group allows for further functionalization through condensation reactions with amines or alcohols to form amides or esters, respectively. These derivatives can then be modified further to introduce additional pharmacological features. The fluorine atom’s ability to participate in hydrogen bonding and its influence on electronic distribution make 2-FLUORO-5-METHYLBENZOYL CHLORIDE derivatives particularly interesting for designing molecules with tailored interactions at their target sites.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. For example, fluoroaromatics often exhibit longer half-lives and improved oral bioavailability compared to their non-fluorinated counterparts. This has spurred interest in developing synthetic routes that efficiently incorporate fluorine into drug candidates. 2-FLUORO-5-METHYLBENZOYL CHLORIDE fits well into this landscape, offering a straightforward pathway to access fluorinated benzoic acid derivatives—a class of compounds with well-documented biological activities.

Recent advances in computational chemistry have also enhanced the utility of 2-FLUORO-5-METHYLBENZOYL CHLORIDE by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict how modifications around this core structure might affect biological activity before conducting costly wet-lab experiments. Such high-throughput virtual screening methods have accelerated drug discovery pipelines significantly, making compounds like 2-FLUORO-5-METHYLBENZOYL CHLORIDE even more valuable.

In conclusion, 2-FLUORO-5-METHYLBENZOYL CHLORIDE (CAS No. 135564-61-3) represents a significant asset in modern medicinal chemistry due to its structural versatility and reactivity. Its incorporation into drug development programs offers opportunities to create novel therapeutics with improved pharmacological profiles. As research continues to uncover new applications for fluorinated compounds, the demand for intermediates like this one is expected to grow, solidifying its role as a cornerstone of synthetic organic chemistry in pharmaceutical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135564-61-3)2-FLUORO-5-METHYLBENZOYL CHLORIDE
A806952
Purity:99%
Quantity:5g
Price ($):272.0
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